Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-
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Overview
Description
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- is a natural product found in Anneissia bennetti, Ptilometra australis, and Dichrometra palmata with data available.
Scientific Research Applications
Marine-Derived Anthraquinones
Marine organisms like starfish and echinoderms have been studied for their content of anthraquinones, including variants similar to 1,3,8-trihydroxy-6-(1-hydroxypropyl)-anthraquinone. These compounds are explored for their potential biological activities, such as anticancer properties, and are valuable in the search for new bioactive metabolites in marine life (Utkina, 2009); (Wright et al., 2009).
Fungal Sources and Cytotoxic Activities
Anthraquinones are also isolated from fungal sources, such as endophytic Talaromyces sp., and investigated for their cytotoxic activities against cancer cell lines, suggesting a potential avenue for developing new anticancer agents (Xie et al., 2016).
Potential Antiosteoporotic Activity
Specific anthraquinones derived from plants like Morinda officinalis have shown antiosteoporotic activities by affecting osteoblasts and osteoclasts, indicating a possible role in the treatment of osteoporosis (Wu et al., 2009).
Broad Biological Activities
Emodin, a specific anthraquinone, has been found in various plants, fungi, and lichens and possesses a wide range of biological activities. Its potential therapeutic roles in treating inflammatory diseases, cancers, and microbial infections are under investigation, demonstrating the broad applicability of anthraquinones in pharmacology (Stompor-Gorący, 2021).
Antidiabetic Effects
Anthraquinone derivatives like emodin have shown promising results in the treatment of diabetes, enhancing glucose tolerance and insulin sensitivity. This indicates a potential role in managing metabolic diseases (Martorell et al., 2021).
Wound Healing Properties
Emodin has also been studied for its potential in enhancing cutaneous wound healing in animal models, indicating its applicability in dermatology and tissue repair (Tang et al., 2007).
properties
Product Name |
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1,3,8-trihydroxy-6-(1-hydroxypropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3 |
InChI Key |
FFCVGPRCQWKWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
synonyms |
rhodoptilometrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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